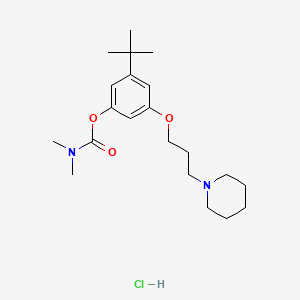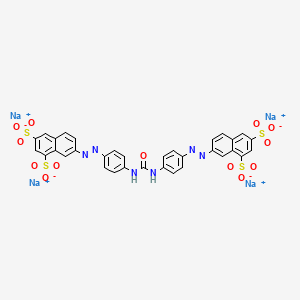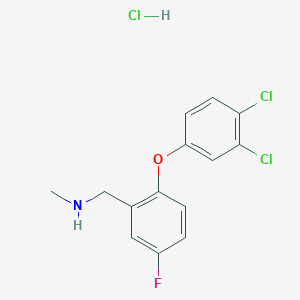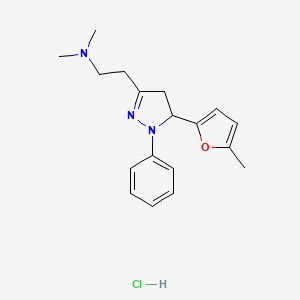
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(5-methyl-2-furyl)-1-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(5-methyl-2-furyl)-1-phenyl-, hydrochloride is a synthetic organic compound belonging to the pyrazoline class. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a dimethylaminoethyl group, a methyl-furyl group, and a phenyl group, making it a complex and multifunctional molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(5-methyl-2-furyl)-1-phenyl-, hydrochloride typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Pyrazoline compounds can undergo oxidation reactions to form pyrazole derivatives.
Reduction: Reduction of pyrazolines can lead to the formation of dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while reduction may produce dihydropyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, pyrazoline derivatives have been studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
Industry
In the industrial sector, pyrazoline derivatives can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(5-methyl-2-furyl)-1-phenyl-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, similar to pyrazoline but fully unsaturated.
Dihydropyrazole: A reduced form of pyrazoline with one double bond.
Furyl-substituted Pyrazolines: Compounds with similar furyl groups but different substituents on the pyrazoline ring.
Uniqueness
The uniqueness of Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(5-methyl-2-furyl)-1-phenyl-, hydrochloride lies in its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
102129-25-9 |
|---|---|
Molekularformel |
C18H24ClN3O |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[3-(5-methylfuran-2-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-14-9-10-18(22-14)17-13-15(11-12-20(2)3)19-21(17)16-7-5-4-6-8-16;/h4-10,17H,11-13H2,1-3H3;1H |
InChI-Schlüssel |
KJAPHDTUYJWIIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2CC(=NN2C3=CC=CC=C3)CCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


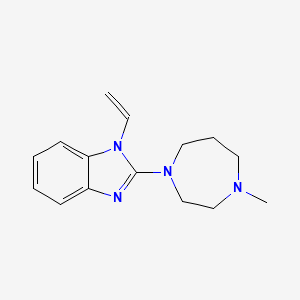

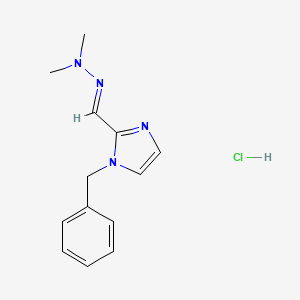

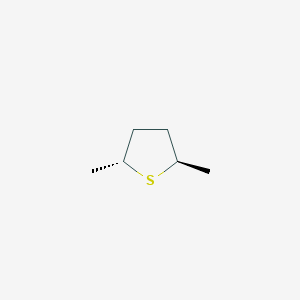
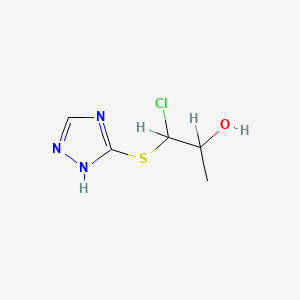
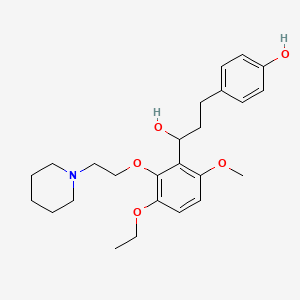

![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)

